

N-Demethylricinine: An Uncharted Pharmacological Landscape

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Compound of Interest

Compound Name: *N-Demethylricinine*

Cat. No.: *B131565*

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Despite its known presence as a natural metabolite and a pharmaceutical impurity, **N-Demethylricinine** remains a molecule of largely unexplored pharmacological relevance. A comprehensive review of existing scientific literature reveals a significant gap in the understanding of its biological effects, with a notable absence of quantitative data, detailed experimental protocols, and elucidated signaling pathways.

N-Demethylricinine is primarily recognized in two contexts: as a demethylated metabolite of ricinine, a toxic alkaloid found in the castor bean plant (*Ricinus communis*), and as a registered impurity in the manufacturing of Gimeracil, a component of some chemotherapy regimens. While the chemistry and metabolic relationship to ricinine are documented, its intrinsic pharmacological or toxicological profile is poorly characterized.

Currently, publicly available data does not contain the necessary information to construct a detailed technical guide on the pharmacological relevance of **N-Demethylricinine**. Key missing elements include:

- **Quantitative Biological Activity:** There is a lack of published studies detailing the potency or efficacy of **N-Demethylricinine** in any biological assay. Data such as IC50, EC50, or binding affinity values, which are fundamental to understanding a compound's pharmacological potential, are not available.
- **Mechanism of Action:** No specific molecular targets or signaling pathways have been identified for **N-Demethylricinine**.

- Detailed Experimental Protocols: Without published pharmacological studies, there are no experimental methodologies to report.

The parent compound, ricinine, has been investigated for its central nervous system (CNS) stimulant effects. This could suggest a potential, though entirely speculative, area for future investigation into the activity of **N-Demethylricinine**. However, it is crucial to note that demethylation can significantly alter the pharmacological properties of a molecule.

A general toxicity warning, "H301: Toxic if swallowed," is associated with **N-Demethylricinine**, but specific quantitative toxicological data, such as an LD50 value, is not readily available in the reviewed literature.

Chemical and Physical Properties

While pharmacological data is scarce, some basic chemical and physical properties of **N-Demethylricinine** have been reported.

Property	Value
Molecular Formula	C ₇ H ₆ N ₂ O ₂
Molecular Weight	150.13 g/mol
CAS Number	21642-98-8
Appearance	White to Pale Yellow Solid
Melting Point	276-278°C
Solubility	Acetonitrile (Slightly, Heated), DMSO (Slightly)

Logical Relationship: N-Demethylricinine and Ricinine

The primary defined biological role of **N-Demethylricinine** is as a metabolite of ricinine. The metabolic relationship can be visualized as a simple conversion.



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Metabolic conversion of Ricinine and **N-Demethylricinine**.

Future Outlook

The current state of knowledge regarding **N-Demethylricinine** presents a clear opportunity for further research. Its structural similarity to the CNS-active ricinine, coupled with its confirmed presence as a pharmaceutical impurity, underscores the need for a thorough pharmacological and toxicological evaluation. Future studies should aim to:

- Screen **N-Demethylricinine** against a broad range of biological targets to identify potential pharmacological activity.
- Determine its acute and chronic toxicity profiles.
- Investigate its potential effects on the central nervous system, given the activity of its parent compound.
- Elucidate its metabolic fate and pharmacokinetic properties in animal models.

Until such studies are conducted, the potential pharmacological relevance of **N-Demethylricinine** will remain an open question for the scientific community.

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